1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom This compound is characterized by its unique spirobi structure, which includes two cyclohexa[d]1,3-diaza-2-nickelacyclopentane rings connected via a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. One common method involves the use of nickel(II) bromide and N,N’-dibenzylcyclohexanediamine as starting materials. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced nickel complexes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1’,3,3’-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various ligands, facilitating catalytic reactions. The spirobi structure allows for unique spatial arrangements, enhancing its reactivity and selectivity in different chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’,3,3’-Tetrabenzyl-2,2-dichloro-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- 1,1’,3,3’-Tetrabenzyl-2,2-diiodo-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
- 1,1’,3,3’-Tetrabenzyl-2,2-difluoro-hexadecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]
Uniqueness
The dibromo groups enhance its ability to participate in substitution reactions, making it a versatile compound for various chemical transformations .
Properties
Molecular Formula |
C40H48Br2N4Ni-4 |
---|---|
Molecular Weight |
803.3 g/mol |
IUPAC Name |
benzyl-(2-benzylazanidylcyclohexyl)azanide;dibromonickel |
InChI |
InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2 |
InChI Key |
YUBKELUYFGSGFU-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.